1,2-Bis(bromomethyl)-4-fluorobenzene
Overview
Description
1,2-Bis(bromomethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)-4-fluorobenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4-fluorotoluene to form 4-fluorobenzyl bromide, followed by further bromination to introduce the second bromomethyl group. The reaction typically requires the use of bromine (Br2) and a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(bromomethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include 4-fluoro-1,2-bis(hydroxymethyl)benzene, 4-fluoro-1,2-bis(aminomethyl)benzene, etc.
Oxidation: Products include 4-fluoro-1,2-bis(formyl)benzene or 4-fluoro-1,2-bis(carboxylic acid)benzene.
Reduction: Products include 4-fluoro-1,2-dimethylbenzene.
Scientific Research Applications
1,2-Bis(bromomethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)-4-fluorobenzene involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The presence of the fluorine atom can influence the reactivity and stability of the compound, as well as its interaction with biological targets.
Comparison with Similar Compounds
1,2-Bis(bromomethyl)benzene: Lacks the fluorine atom, leading to different reactivity and applications.
4-Fluorobenzyl bromide: Contains only one bromomethyl group, making it less versatile for certain applications.
1,2-Dibromo-4-fluorobenzene: Similar structure but lacks the methyl groups, affecting its chemical behavior.
Uniqueness: 1,2-Bis(bromomethyl)-4-fluorobenzene is unique due to the combination of bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications. The presence of both bromine and fluorine atoms allows for a wide range of chemical transformations and interactions with biological systems.
Properties
IUPAC Name |
1,2-bis(bromomethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAKGWBWUAVBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472499 | |
Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55831-04-4 | |
Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis routes explored for 1,2-Bis(bromomethyl)-4-fluorobenzene in the study?
A1: The study investigates two different synthesis routes for this compound []:
Q2: How is the synthesized this compound characterized in the study?
A2: The study confirms the structure of the synthesized this compound using the following spectroscopic techniques []:
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